molecular formula C25H28O16 B1678171 Neomangiferin CAS No. 64809-67-2

Neomangiferin

Cat. No. B1678171
CAS RN: 64809-67-2
M. Wt: 584.5 g/mol
InChI Key: VUWOVGXVRYBSGI-IRXABLMPSA-N
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Description

Neomangiferin is a natural plant polyphenol of C-glycosylxanthone structure . It is a xanthonoid polyphenol extracted from fruit, peel, bark, and leaf of Mangifera indica L. (mango) . It has been found to have various structures, including native mangiferin, isomangiferin, homomangiferin, and neomangiferin .


Synthesis Analysis

The total synthesis of Neomangiferin has been achieved starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose . The key steps involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization for the construction of the core xanthone skeleton .


Molecular Structure Analysis

Neomangiferin is a C-glycosylxanthone structure . Its molecular formula is C25H28O16 .


Chemical Reactions Analysis

The key steps in the synthesis of Neomangiferin involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization .


Physical And Chemical Properties Analysis

Neomangiferin has a molecular weight of 584.48 g/mol . Its CAS Registry Number is 64809-67-2 .

Scientific Research Applications

Neomangiferin in Inflammatory and Autoimmune Diseases

A study conducted by Lim et al. (2016) highlighted neomangiferin's potential in modulating the Th17/Treg balance, suggesting its efficacy in treating colitis. The compound was found to suppress retinoic acid receptor-related orphan receptor gamma t (RORγt) and IL-17 expression while promoting IL-10 expression, indicating its role in ameliorating inflammation and autoimmune responses (Lim et al., 2016).

Neomangiferin in Osteolysis and Bone Health

Wang et al. (2018) explored the impact of neomangiferin on murine calvarial inflammatory osteolysis. The compound significantly inhibited osteolysis and bone resorption induced by ultra-high-molecular-weight polyethylene particles, demonstrating its potential in treating bone-related diseases and conditions like aseptic loosening in prostheses (Wang et al., 2018).

Neomangiferin in Metabolic Disorders

Chengyan Zhou et al. (2015) investigated neomangiferin's effects on nonalcoholic fatty liver disease (NAFLD) in rats. The study revealed that neomangiferin administration significantly reduced liver fat accumulation and serum lipid levels, indicating its therapeutic potential in addressing metabolic disorders like NAFLD (Zhou, C. et al., 2015).

Neomangiferin in Pharmacokinetics and Metabolism

Research by Gao et al. (2016) on the pharmacokinetics and metabolism of neomangiferin in rats showed that orally administered neomangiferin was partly metabolized into mangiferin. This study provides insights into the bioavailability and metabolic pathways of neomangiferin, crucial for understanding its therapeutic efficacy (Gao et al., 2016).

Neomangiferin in Synthesis and Chemical Studies

Ehianeta et al. (2016) conducted a comprehensive review on the biosynthesis and chemical synthesis of mangiferin and its congeners, including neomangiferin. This study provides valuable information on the chemical properties and synthesis techniques of neomangiferin, aiding inthe development of pharmacological applications (Ehianeta et al., 2016).

Neomangiferin in Cardiovascular Health

A study by Wu et al. (2021) showed that mangiferin, which is structurally similar to neomangiferin, inhibited proliferation and migration of vascular smooth muscle cells and alleviated neointimal formation in mice. These findings suggest potential cardiovascular benefits of neomangiferin, especially in the context of vascular health and arterial diseases (Wu et al., 2021).

Neomangiferin in Anti-Inflammatory and Antioxidant Activities

Mangiferin, closely related to neomangiferin, has been extensively studied for its antioxidant and anti-inflammatory properties. A review by Gold-Smith et al. (2016) detailed the mechanisms of action of mangiferin, which can be indicative of the potential effects of neomangiferin. This includes modulation of various transcription factors and signaling pathways, providing insights into the anti-inflammatory and antioxidant potential of neomangiferin (Gold-Smith et al., 2016).

Neomangiferin in Dermatological Applications

Zhao et al. (2017) explored the role of mangiferin, a compound similar to neomangiferin, in dermatitis. The study demonstrated mangiferin's effectiveness in inhibiting dermatitis in mouse models, suggesting neomangiferin could potentially have similar dermatological benefits (Zhao et al., 2017).

Neomangiferin in Neuroprotective Effects

Yang et al. (2016) investigated mangiferin's neuroprotective properties in cerebral ischemia-reperfusion injury. Given the structural similarities between mangiferin and neomangiferin, these findings could suggest neomangiferin's potential in neuroprotection and treatment of neurological disorders (Yang et al., 2016).

Safety And Hazards

Neomangiferin is classified as toxic and can be fatal if swallowed . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It is also advised to handle Neomangiferin only if trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Although a large number of experimental investigations have shown that Neomangiferin has therapeutic promise, most of these researches are preclinical . Therefore, human trials are necessary to verify its commercial usage .

properties

IUPAC Name

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWOVGXVRYBSGI-IRXABLMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317610
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neomangiferin

CAS RN

64809-67-2
Record name Neomangiferin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomangiferin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy
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Citations

For This Compound
510
Citations
X Wei, D Liang, M Ning, Q Wang, X Meng, Z Li - Tetrahedron Letters, 2014 - Elsevier
… Neomangiferin, a natural xanthone derivative bearing both O… We describe herein the first semi-synthesis of neomangiferin from … was accomplished and neomangiferin was prepared by …
Number of citations: 17 www.sciencedirect.com
SM Lim, GD Kang, JJ Jeong, HS Choi, DH Kim - Phytomedicine, 2016 - Elsevier
Background Anemarrhena asphodeloides (Liliaceae family) and Mangifera indica L. (Anacardiaceae family) contain neomangiferin as the main active constituent and have been used …
Number of citations: 41 www.sciencedirect.com
X Wei, D Liang, Q Wang, X Meng, Z Li - Organic & biomolecular …, 2016 - pubs.rsc.org
… Recently, our group reported an efficient semisynthesis of neomangiferin from naturally … (1) and homomangiferin (2), and we also report the first total synthesis of neomangiferin (3). …
Number of citations: 35 pubs.rsc.org
X Qiu, J Zhao, C Hao, C Yuan, N Tian, Z Xu… - Journal of Pharmaceutical …, 2016 - Elsevier
In this study, a sensitive and rapid ultra performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) method was developed to determine mangiferin and …
Number of citations: 23 www.sciencedirect.com
C Zhou, J Zhou, N Han, Z Liu, B Xiao, J Yin - International …, 2015 - Elsevier
This study was carried out to determine the effect and mechanism of action of neomangiferin (NG) on high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) in rats. NAFLD rats …
Number of citations: 29 www.sciencedirect.com
X Lan, Y Li, H Li, S Song, X Yuan, H Zhou… - Arabian Journal of …, 2022 - Elsevier
Neomangiferin (NMF) is an extremely special xanthone that could be simultaneously attributed to C-glycoside and O-glycoside with a variety of biological activities, such as anti-…
Number of citations: 2 www.sciencedirect.com
T Liu, XN An, DL Liu, YJ Wei - Spectrochimica Acta Part A: Molecular and …, 2019 - Elsevier
This work presents a greener approach for simultaneous determination of neomangiferin and mangiferin, the major bioactive constituents with severe spectral overlapping in …
Number of citations: 12 www.sciencedirect.com
D Ji, JC Qiu, XN Su, YW Qin, M Hao, L Li… - Pharmacognosy …, 2019 - journals.lww.com
… Neomangiferin and mangiferin exhibit poor oral absorption and slow clearance from the body… Neomangiferin and mangiferin exhibited the maximum concentration in the lung at 6 h after …
Number of citations: 4 journals.lww.com
Y Zhang, J Xie, Y Liu, D Wang - Analytical letters, 2010 - Taylor & Francis
A new and rapid method was developed for simultaneous determination of mangiferin, neomangiferin, timosaponin A-III, and C in Rhizoma Anemarrhenae using rapid resolution liquid …
Number of citations: 10 www.tandfonline.com
Y Zhong, Q Wang, H Wang, Q Zhang - … AMERICAN JOURNAL OF …, 2019 - latamjpharm.org
An ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was developed to determine neomangiferin in rat plasma using midazolam as the …
Number of citations: 0 www.latamjpharm.org

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